molecular formula C10H16ClN B1520173 [1-(4-Methylphenyl)propyl]amine hydrochloride CAS No. 1185341-34-7

[1-(4-Methylphenyl)propyl]amine hydrochloride

Cat. No.: B1520173
CAS No.: 1185341-34-7
M. Wt: 185.69 g/mol
InChI Key: XKTMBXZLOUIZLE-UHFFFAOYSA-N
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Description

[1-(4-Methylphenyl)propyl]amine hydrochloride: is an organic compound with the molecular formula C10H15N·HCl. It is a derivative of phenethylamine, featuring a propyl chain substituted with a 4-methylphenyl group. This compound is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(4-Methylphenyl)propyl]amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 4-methylbenzaldehyde.

    Formation of Intermediate: The aldehyde undergoes a Grignard reaction with propylmagnesium bromide to form 1-(4-methylphenyl)propan-1-ol.

    Amination: The alcohol is then converted to the corresponding amine via reductive amination using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.

    Hydrochloride Salt Formation: Finally, the free amine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically forming the corresponding imine or nitrile derivatives.

    Reduction: Reduction reactions can convert the compound into various reduced forms, such as secondary or tertiary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the propyl chain.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Introduction of halogenated derivatives or other functional groups.

Scientific Research Applications

Chemistry

In chemistry, [1-(4-Methylphenyl)propyl]amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential interactions with biological systems. It can serve as a model compound for studying amine transport and metabolism in cells.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a precursor for the synthesis of pharmaceutical agents targeting neurological or psychiatric conditions.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and intermediates. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism by which [1-(4-Methylphenyl)propyl]amine hydrochloride exerts its effects involves its interaction with specific molecular targets. It can bind to amine receptors or enzymes, influencing their activity. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Phenethylamine: A simpler structure without the propyl chain.

    Amphetamine: Similar structure but with a different substitution pattern.

    Methamphetamine: Contains a methyl group on the nitrogen atom.

Uniqueness

[1-(4-Methylphenyl)propyl]amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propyl chain and 4-methylphenyl group differentiate it from other phenethylamine derivatives, making it a valuable compound for research and industrial applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(4-methylphenyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N.ClH/c1-3-10(11)9-6-4-8(2)5-7-9;/h4-7,10H,3,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKTMBXZLOUIZLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185341-34-7
Record name 1-(4-methylphenyl)propan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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